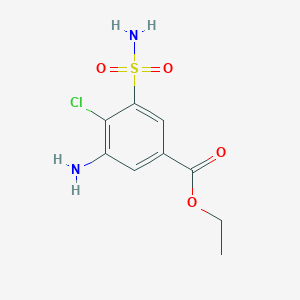
9-Amino-10-hydroxyanthracene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Amino-10-hydroxyanthracene-1,2-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an amino group at the 9th position and a hydroxy group at the 10th position on the anthracene ring, along with two carbonyl groups at the 1st and 2nd positions. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-10-hydroxyanthracene-1,2-dione typically involves the functionalization of anthracene derivatives. One common method is the amidation of weak amines, where 1-aminoanthracene-9,10-dione is coupled with sterically hindered carboxylic acids using COMU as the coupling agent . This method is effective and straightforward, providing a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. For instance, the oxidative bromination of aminoanthracene-9,10-dione using nonanebis(peroxoic acid) as a stable peracid has been investigated . This method offers advantages such as better stability at room temperature and ease of preparation compared to conventional peracids.
化学反应分析
Types of Reactions
9-Amino-10-hydroxyanthracene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonic structures.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions, such as bromination, are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Quinonic derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Brominated anthracene derivatives.
科学研究应用
9-Amino-10-hydroxyanthracene-1,2-dione has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 9-Amino-10-hydroxyanthracene-1,2-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s quinonic structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death or inhibition of cell proliferation. Additionally, the compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects .
相似化合物的比较
Similar Compounds
- 1-Amino-4-hydroxyanthracene-9,10-dione
- 1,4-Diaminoanthracene-9,10-dione
- Mitoxantrone
Uniqueness
9-Amino-10-hydroxyanthracene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Unlike other similar compounds, it has a hydroxy group at the 10th position, which enhances its solubility and reactivity in certain chemical reactions .
属性
CAS 编号 |
22516-80-9 |
|---|---|
分子式 |
C14H9NO3 |
分子量 |
239.23 g/mol |
IUPAC 名称 |
3,4-dihydroxy-10-iminoanthracen-9-one |
InChI |
InChI=1S/C14H9NO3/c15-12-7-3-1-2-4-8(7)13(17)9-5-6-10(16)14(18)11(9)12/h1-6,15-16,18H |
InChI 键 |
PSGQMMNTVJJFLB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=N)C3=C(C2=O)C=CC(=C3O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



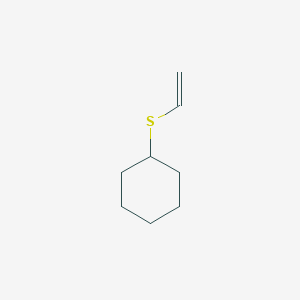
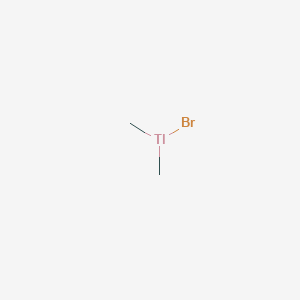
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14702856.png)
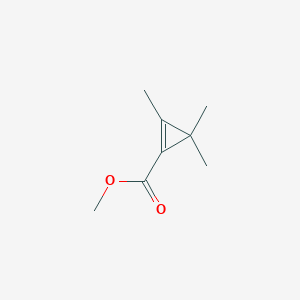


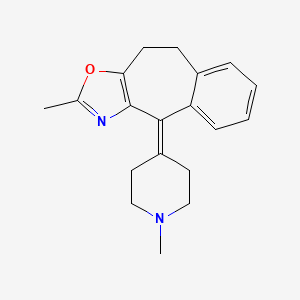

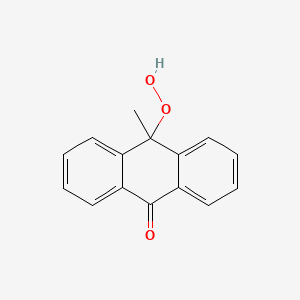

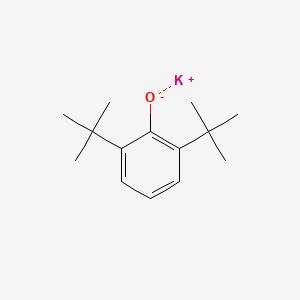
![12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine](/img/structure/B14702907.png)
